
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide is a chemical compound with a complex structure that includes a hydroxy group, multiple methyl groups, and a sulfinyl group attached to a hexanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the hexanamide backbone, followed by the introduction of the hydroxy group and the sulfinyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfinyl group may produce a sulfide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and sulfinyl groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfonyl)hexanamide
- 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)pentanamide
Uniqueness
Compared to similar compounds, 3-Hydroxy-N,N,5-trimethyl-2-(4-methylbenzene-1-sulfinyl)hexanamide has unique structural features that influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound allows for distinct interactions and reactions that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
89209-09-6 |
|---|---|
Molekularformel |
C16H25NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-hydroxy-N,N,5-trimethyl-2-(4-methylphenyl)sulfinylhexanamide |
InChI |
InChI=1S/C16H25NO3S/c1-11(2)10-14(18)15(16(19)17(4)5)21(20)13-8-6-12(3)7-9-13/h6-9,11,14-15,18H,10H2,1-5H3 |
InChI-Schlüssel |
NKBAWXVERZCATB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(C(CC(C)C)O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


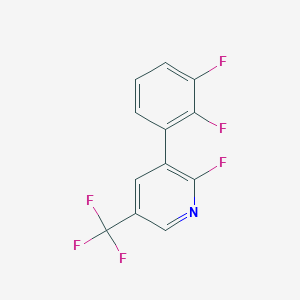
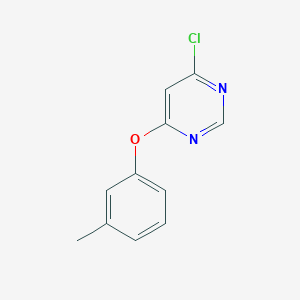
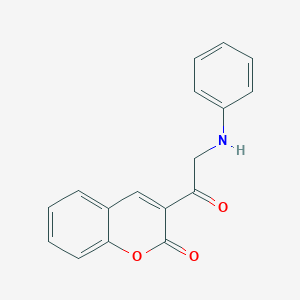
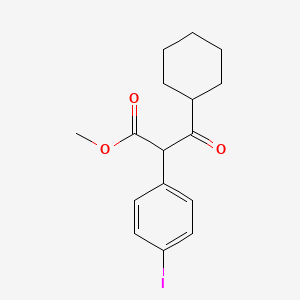
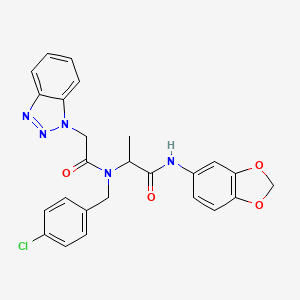

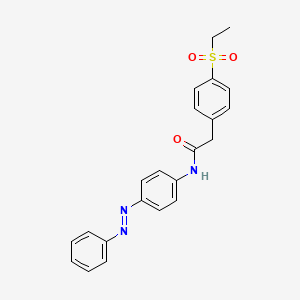
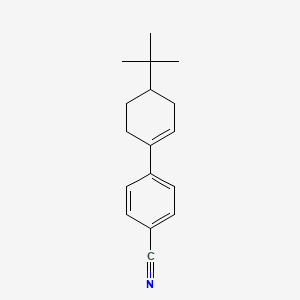
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
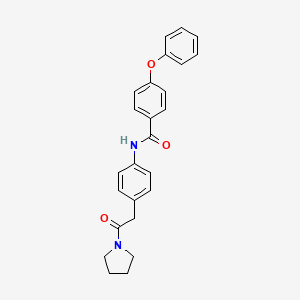
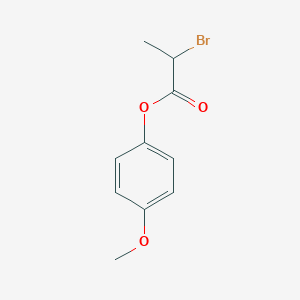
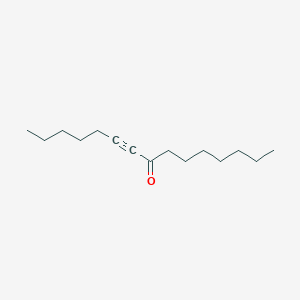
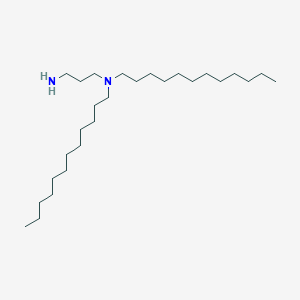
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
